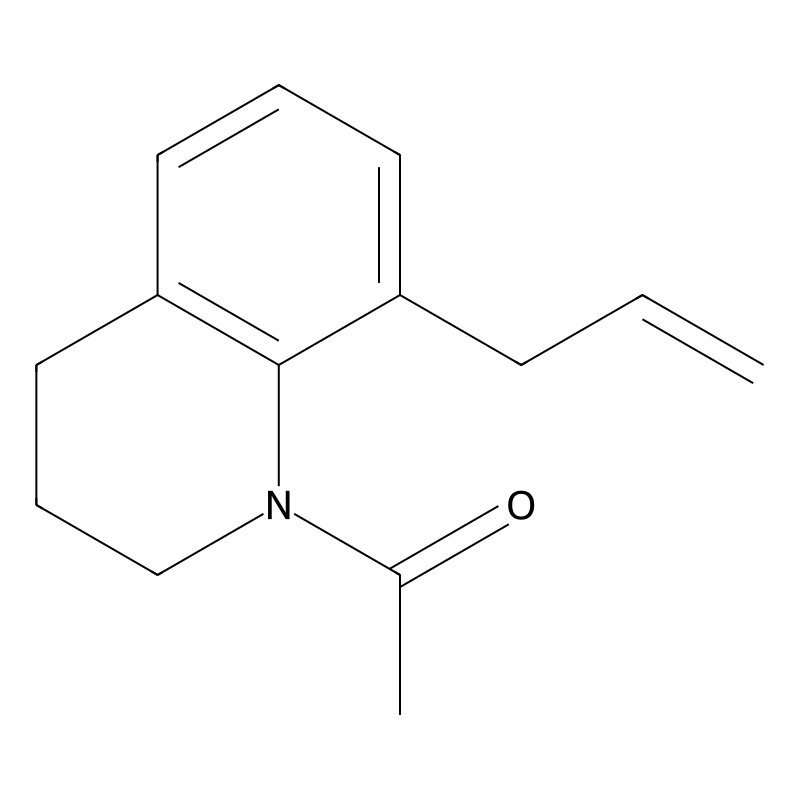1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
AATHQ holds significance in scientific research due to the tetrahydroquinoline core structure, which is present in various biologically active alkaloids []. These alkaloids exhibit a wide range of pharmacological activities, making AATHQ a potential candidate for further investigation.
Molecular Structure Analysis
The key feature of AATHQ's structure is the tetrahydroquinoline (THQ) ring system. THQ consists of a benzene ring fused with a piperidine ring, containing both aromatic and saturated nitrogen heterocycles []. The presence of the acetyl group (CH3CO-) at the 1st position and the allyl group (CH2=CH-CH2-) at the 8th position introduces carbonyl and alkene functionalities, respectively. These functional groups can participate in various chemical reactions and potentially influence the molecule's biological properties.
Chemical Reactions Analysis
- Nucleophilic addition: The carbonyl group of the acetyl moiety can undergo nucleophilic addition reactions with various nucleophiles like alcohols or amines.
- Hydrolysis: Under acidic or basic conditions, the amide bond in the acetyl group can be cleaved, leading to the formation of acetic acid and a new amine derivative.
- Diels-Alder reaction: The allyl group can participate in Diels-Alder reactions with electron-deficient dienophiles, forming cyclic adducts.








